CGP-75355
Overview
Description
CGP-75355 is a synthetic peptide compound developed by Novartis AG. It is primarily known for its role as an HIV-1 protease inhibitor, making it a potential candidate for the treatment of HIV infections . The compound has shown excellent antiviral activity and high blood concentration after oral administration .
Preparation Methods
The synthesis of CGP-75355 involves several steps. The process begins with the condensation of N-Boc-L-phenylalaninal with 4-biphenylcarbonyl chloride and potassium cyanide in the presence of N-benzylcinchoninium chloride, resulting in alpha-acyloxynitrile . This intermediate undergoes hydrogenation in the presence of Raney Nickel and tert-butyl carbazate, followed by crystallization to provide hydrazone . Subsequent reduction to hydrazine using sodium cyanoborohydride and p-toluenesulfonic acid, with rearrangement of the biphenylcarbonyl group, furnishes hydrazide . The hydrazide is then reduced to benzyl hydrazine using either borane or diisobutylaluminum hydride . Deprotection of both Boc groups with hydrochloric acid yields the diamino compound . Finally, coupling of N-methoxycarbonyl-L-tert-leucine with the diamine using O-(1,2-dihydro-2-oxo-1-pyridyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate provides the target bisamide .
Chemical Reactions Analysis
CGP-75355 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: Substitution reactions are involved in the initial condensation steps of the synthesis.
Common reagents used in these reactions include potassium cyanide, Raney Nickel, tert-butyl carbazate, sodium cyanoborohydride, p-toluenesulfonic acid, borane, and diisobutylaluminum hydride . The major products formed from these reactions are intermediates leading to the final bisamide structure of this compound .
Scientific Research Applications
CGP-75355 has been extensively studied for its antiviral properties, particularly against HIV-1 . It has shown potent inhibitory effects on HIV-1 protease, making it a valuable candidate for the development of antiretroviral therapies . The compound’s high oral bioavailability and lack of cross-resistance with other protease inhibitors like saquinavir and indinavir further enhance its potential as a therapeutic agent . Additionally, this compound has been explored for its applications in medicinal chemistry and drug development .
Mechanism of Action
CGP-75355 exerts its effects by inhibiting the HIV-1 protease enzyme . This enzyme is crucial for the maturation of the HIV virus, as it cleaves the viral polyprotein precursors into functional proteins required for viral replication . By binding to the active site of the HIV-1 protease, this compound prevents the enzyme from processing the polyprotein precursors, thereby inhibiting viral replication and reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar compounds include CGP-73547, CGP-75136, and CGP-75176 . These compounds share structural similarities and exhibit potent antiviral activity against HIV-1 . CGP-75355 is unique in its high oral bioavailability and ability to maintain activity against protease inhibitor-resistant strains of HIV . This makes it a promising candidate for further clinical development and potential use in combination therapies for HIV treatment .
Properties
CAS No. |
191594-64-6 |
---|---|
Molecular Formula |
C39H53N5O7 |
Molecular Weight |
703.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-phenylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H53N5O7/c1-38(2,3)32(41-36(48)50-7)34(46)40-30(23-26-15-11-9-12-16-26)31(45)25-44(43-35(47)33(39(4,5)6)42-37(49)51-8)24-27-19-21-29(22-20-27)28-17-13-10-14-18-28/h9-22,30-33,45H,23-25H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t30-,31-,32+,33+/m0/s1 |
InChI Key |
UZZKRELETVORAI-UYEZAFAQSA-N |
SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
191594-64-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
232632, BMS 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester atazanavir atazanavir sulfate BMS 232632 BMS 232632 05 BMS-232632 BMS-232632-05 BMS232632 BMS23263205 CGP 73547 CGP 75136 CGP 75176 CGP 75355 CGP-73547 CGP-75136 CGP-75176 CGP-75355 CGP73547 CGP75136 CGP75176 CGP75355 Reyataz |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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